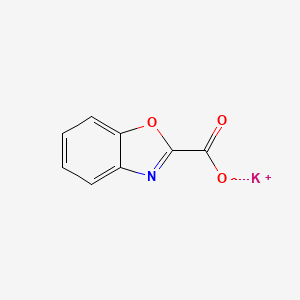

Potassium 1,3-benzoxazole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;1,3-benzoxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3.K/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRBWXXVOQASLD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4KNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119130-94-8 | |

| Record name | potassium 1,3-benzoxazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of Potassium 1,3-benzoxazole-2-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Potassium 1,3-benzoxazole-2-carboxylate

Executive Summary

The 1,3-benzoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents and advanced materials. Understanding the physicochemical properties of its derivatives is paramount for optimizing synthesis, formulation, and bioavailability. This guide provides a comprehensive technical overview of this compound. Due to the limited availability of direct experimental data for this specific salt, this document establishes a robust scientific foundation by characterizing its parent compound, 1,3-benzoxazole-2-carboxylic acid , and extrapolating the properties of the potassium salt based on fundamental chemical principles. We further provide detailed, field-proven experimental protocols for the empirical validation of these critical parameters, ensuring a self-validating framework for researchers.

Introduction and Strategic Importance

Benzoxazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a carboxylate group at the 2-position, particularly as a highly soluble salt like this compound, is a key strategy in drug development. This modification dramatically enhances aqueous solubility, a critical factor for parenteral formulations and for improving dissolution rates in oral dosage forms. This guide bridges the gap between theoretical understanding and practical application by detailing the synthesis, predicted properties, and essential characterization workflows for this compound.

Synthesis and Formation of the Potassium Salt

The formation of this compound is a two-step process involving the synthesis of the parent carboxylic acid followed by a straightforward acid-base neutralization.

Synthesis of 1,3-benzoxazole-2-carboxylic acid

The most common and efficient routes involve the one-pot condensation and cyclization of 2-aminophenol with a suitable C2-synthon.[1][2][3] A robust method utilizes the reaction of 2-aminophenol with an acid chloride (generated in situ from a carboxylic acid and a reagent like thionyl chloride) in the presence of an acid catalyst such as methanesulfonic acid.[1][2]

Formation of this compound

The potassium salt is readily prepared by reacting 1,3-benzoxazole-2-carboxylic acid with an equimolar amount of a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), in a suitable solvent like ethanol or water. The salt can then be isolated by precipitation or by evaporation of the solvent.

Caption: Synthesis pathway from precursors to the final potassium salt.

Physicochemical Profile

This section details the known properties of the parent acid and provides expert-derived predictions for the potassium salt.

Properties of 1,3-benzoxazole-2-carboxylic acid

The parent acid serves as the baseline for understanding the behavior of its salt.[4]

| Property | Value / Description | Source |

| Molecular Formula | C₈H₅NO₃ | [PubChem] |

| Molecular Weight | 163.13 g/mol | [PubChem] |

| CAS Number | 21598-08-3 | [ChemicalBook] |

| Appearance | Off-white to light brown solid | [ChemicalBook] |

| Melting Point | 134-138 °C (decomposes) | [ChemicalBook] |

| pKa | Predicted: ~3-4. The electron-withdrawing nature of the benzoxazole ring acidifies the carboxyl proton, making it a stronger acid than benzoic acid (pKa ~4.2). | N/A |

| Aqueous Solubility | Sparingly soluble. The planar, aromatic structure and carboxylic acid group confer low solubility in neutral water. | N/A |

| Organic Solubility | Soluble in polar organic solvents like DMSO, DMF, and alcohols. | N/A |

Predicted Properties of this compound

The conversion of a carboxylic acid to its alkali metal salt dramatically alters its physical properties.[5] The following table outlines the expected characteristics of the title compound.

| Property | Predicted Value / Description | Rationale |

| Appearance | White to off-white crystalline solid. | Typical appearance for organic salts.[5] |

| Aqueous Solubility | High. Expected to be several orders of magnitude greater than the parent acid. | The ionic nature of the salt greatly enhances its interaction with polar water molecules.[5] |

| Melting Point | >300 °C or decomposes without melting. | The strong ionic lattice energy of salts results in significantly higher melting points compared to the parent acid.[6] |

| Hygroscopicity | Potentially hygroscopic. | Many anhydrous salts readily absorb moisture from the atmosphere. Storage in a desiccator is recommended. |

| Solution pH | Basic (pH > 8 in aqueous solution). | The carboxylate anion (A⁻) is the conjugate base of a weak acid and will hydrolyze water (A⁻ + H₂O ⇌ HA + OH⁻), generating hydroxide ions. |

| Stability | Generally stable under anhydrous conditions. In solution, subject to pH-dependent equilibrium and potential degradation. | The integrity of the salt depends on preventing protonation back to the less soluble acid form. |

Authoritative Experimental Protocols for Physicochemical Characterization

To move from prediction to empirical fact, a series of standardized experiments is required. The following protocols are designed as self-validating systems to accurately determine the key physicochemical parameters.

Determination of Acid Dissociation Constant (pKa)

Causality: The pKa is the pH at which the protonated (acid) and deprotonated (carboxylate) forms of the molecule are present in equal concentrations. Potentiometric titration is the gold standard for this measurement, as it directly monitors the pH change of a solution of the acid as a strong base is added. The inflection point of the resulting sigmoid curve corresponds to the equivalence point, while the pH at the half-equivalence point is equal to the pKa.[7][8]

Step-by-Step Protocol:

-

Preparation: Accurately weigh ~10-20 mg of 1,3-benzoxazole-2-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of a co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure solubility.

-

Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

-

Titration: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Place the calibrated pH electrode and a magnetic stirrer into the solution.

-

Data Collection: Add a standardized solution of 0.1 M NaOH or KOH in small, precise increments (e.g., 0.05 mL) using a burette. Record the pH value after each addition, allowing the reading to stabilize.

-

Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). Determine the equivalence point from the steepest part of the curve (or the maximum of the first derivative). The volume at the half-equivalence point is used to find the corresponding pH on the curve, which equals the pKa.[7]

Caption: Workflow for pKa determination by potentiometric titration.

Aqueous Solubility Measurement (Shake-Flask Method)

Causality: The thermodynamic equilibrium solubility is a measure of a compound's saturation point in a solvent at a given temperature. The shake-flask method (ICH guideline compliant) is the definitive technique, ensuring that equilibrium is reached between the excess solid drug and the solution.[9]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing buffered aqueous solutions at various physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

-

Quantification: Dilute the filtered sample with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Verification: Confirm that excess solid remains in the vial at the end of the experiment to ensure saturation was achieved.

Caption: Workflow for shake-flask solubility determination.

Thermal Properties (DSC/TGA)

Causality: Thermal analysis techniques are crucial for identifying the melting point, polymorphic forms, and decomposition temperature of a compound. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, revealing phase transitions.[10] Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, indicating decomposition or loss of volatiles (e.g., water).[10][11]

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan or a ceramic TGA pan.

-

Instrument Setup (DSC): Place the sealed pan in the DSC cell alongside an empty reference pan. Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond any expected transitions (e.g., 350 °C).

-

Instrument Setup (TGA): Place the pan in the TGA furnace. Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a similar temperature range.

-

Data Analysis (DSC): Analyze the resulting thermogram. An endothermic peak indicates melting, with the onset temperature typically reported as the melting point.

-

Data Analysis (TGA): Analyze the TGA curve. A sharp drop in mass indicates decomposition. The onset temperature of this mass loss is the decomposition temperature. Mass loss at lower temperatures (e.g., <120 °C) may indicate the presence of water or solvent.

Caption: Workflow for thermal analysis using DSC and TGA.

Chemical Stability (Stability-Indicating HPLC Method)

Causality: A stability-indicating method is an analytical procedure that can accurately quantify the decrease of the active pharmaceutical ingredient (API) due to degradation. It must be able to separate the intact API from all its potential degradation products.[12][13] Forced degradation studies are used to generate these products and prove the method's specificity.[13]

Step-by-Step Protocol:

-

Forced Degradation: Subject solutions of this compound to stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal: Solid and solution at 80 °C.

-

Photolytic: Solution exposed to light (ICH Q1B guidelines).

-

-

Method Development: Develop a reverse-phase HPLC method (e.g., using a C18 column) that can resolve the parent peak from all degradation peaks generated in step 1. Gradient elution is typically required.[12][14]

-

Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[15]

-

Stability Study: Place the compound under desired storage conditions (e.g., 25 °C/60% RH, 40 °C/75% RH). Withdraw samples at specified time points (e.g., 0, 1, 3, 6 months).

-

Analysis: Analyze the samples using the validated stability-indicating HPLC method. Quantify the amount of the parent compound remaining and identify any major degradation products.

Caption: Workflow for developing a stability-indicating HPLC method.

References

- Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.). Columbia University.

-

Development of Methods for the Determination of pKa Values. (2011). Perspectives in medicinal chemistry, 5, PMC-S7145. Retrieved from [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023). Analytical Chemistry. Retrieved from [Link]

-

Optimized Photoemission from Organic Molecules in 2D Layered Halide Perovskites. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

pKa Determination in non-Aqueous Solvents and. (2021). The University of Liverpool Repository. Retrieved from [Link]

-

One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Australian Journal of Chemistry, 61(11), 881-887. Retrieved from [Link]

-

1,3-Benzoxazole-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Australian Journal of Chemistry. Retrieved from [Link]

-

Thermal Analysis of Organic Compounds. (n.d.). Mettler Toledo. Retrieved from [Link]

-

Development and validation of stability indicating HPLC method for quantification of tinidazole. (2019). European Journal of Chemistry, 10(1), 102-107. Retrieved from [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2022). LCGC International. Retrieved from [Link]

-

Stability Indicating HPLC Method Development: A Review. (2023). International Research Journal of Pharmaceutical and Medical Sciences. Retrieved from [Link]

-

Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

-

TG-DSC analysis of Li salts. (n.d.). ResearchGate. Retrieved from [Link]

-

Identification of Carboxylic Acids Salts. (n.d.). University of Technology, Iraq. Retrieved from [Link]

-

Stability-Indicating HPLC Method Development. (n.d.). Waters. Retrieved from [Link]

-

Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (n.d.). Lab Manager. Retrieved from [Link]

-

A Simple and Efficient One-Step Synthesis of Benzoxazoles and Benzimidazoles from Carboxylic Acids. (n.d.). ResearchGate. Retrieved from [Link]

- Method for determining solubility of a chemical compound. (n.d.). Google Patents.

-

Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega. Retrieved from [Link]

-

Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

A Method for Calculation of the Aqueous Solubility of Organic Compounds by Using New Fragment Solubility Constants. (n.d.). J-Stage. Retrieved from [Link]

-

Physical properties of the benzoxazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. Retrieved from [Link]

-

Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). American Pharmaceutical Review. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. connectsci.au [connectsci.au]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-Benzoxazole-2-carboxylic acid | C8H5NO3 | CID 20563682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 6. pubs.acs.org [pubs.acs.org]

- 7. web.williams.edu [web.williams.edu]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 11. mt.com [mt.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. irjpms.com [irjpms.com]

- 15. Development and validation of stability indicating HPLC method for quantification of tinidazole | European Journal of Chemistry [eurjchem.com]

An In-depth Technical Guide to the Solubility of Potassium 1,3-benzoxazole-2-carboxylate in Organic Solvents

Introduction

Potassium 1,3-benzoxazole-2-carboxylate, a potassium salt of a heterocyclic carboxylic acid, is a compound of increasing interest within the realms of pharmaceutical development and materials science.[1][2][3] Its utility as a versatile building block in organic synthesis for creating more complex, bioactive molecules makes a thorough understanding of its physicochemical properties, particularly its solubility, a critical parameter for its effective application.[1][4] This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in a range of common organic solvents. Designed for researchers, scientists, and drug development professionals, this document offers a foundational understanding of the principles governing solubility and provides a robust experimental framework for its precise determination.

Theoretical Framework for Solubility

The solubility of an ionic compound like this compound in organic solvents is governed by a complex interplay of factors. The fundamental principle of "like dissolves like" provides a preliminary guide; however, a more nuanced understanding requires consideration of the thermodynamics of dissolution.[5][6]

The dissolution process can be conceptually broken down into three key energetic steps:

-

Lattice Energy: The energy required to break apart the ionic lattice of the solid this compound. This is an endothermic process.

-

Solvation Energy: The energy released when the potassium cations (K+) and the 1,3-benzoxazole-2-carboxylate anions are surrounded and stabilized by solvent molecules. This is an exothermic process.

-

Solvent-Solvent Interaction: The energy required to create a cavity in the solvent to accommodate the solute ions.

For dissolution to occur, the energy released during solvation must be sufficient to overcome the lattice energy of the salt and the energy required to disrupt the solvent-solvent interactions.

The Role of the Solute: Physicochemical Properties of 1,3-Benzoxazole-2-carboxylic Acid and its Potassium Salt

To predict the solubility of this compound, it is essential to first understand the properties of its constituent ions. The 1,3-benzoxazole-2-carboxylate anion possesses a rigid, aromatic heterocyclic structure. The presence of the carboxylate group introduces a high degree of polarity and the potential for hydrogen bonding. The potassium cation is a hard, small cation.

| Property | Value/Description | Source |

| Molecular Formula (Potassium Salt) | C₈H₄KNO₃ | [7] |

| Molecular Weight (Potassium Salt) | 201.23 g/mol | [7] |

| Appearance | Typically a solid | |

| Molecular Formula (Carboxylic Acid) | C₈H₅NO₃ | [8] |

| Molecular Weight (Carboxylic Acid) | 163.13 g/mol |

The ionic nature of the potassium-carboxylate bond suggests that the compound will have limited solubility in nonpolar solvents and will favor polar solvents that can effectively solvate both the cation and the anion.

The Role of the Solvent: Polarity and Dielectric Constant

The ability of a solvent to dissolve an ionic compound is strongly correlated with its polarity and dielectric constant.[9][10][11][12] Polar solvents possess a significant dipole moment, allowing them to interact favorably with charged species. The dielectric constant is a measure of a solvent's ability to reduce the electrostatic forces between ions in a solution.[12] Solvents with high dielectric constants are more effective at shielding the positive and negative ions from each other, thus promoting dissolution.[12]

Organic solvents can be broadly categorized as polar protic, polar aprotic, and nonpolar.

-

Polar Protic Solvents: These solvents contain at least one hydrogen atom connected to an electronegative atom (e.g., O-H or N-H) and can act as hydrogen bond donors. Examples include water, methanol, and ethanol. They are generally good solvents for ionic compounds.

-

Polar Aprotic Solvents: These solvents have a significant dipole moment but lack O-H or N-H bonds. Examples include acetone, acetonitrile, and dimethyl sulfoxide (DMSO). They can solvate cations well but are less effective at solvating anions compared to protic solvents.

-

Nonpolar Solvents: These solvents have a low dielectric constant and a small or zero dipole moment. Examples include hexane, toluene, and diethyl ether. They are generally poor solvents for ionic compounds.

The following table provides a list of common organic solvents, categorized by their polarity, which can be used to guide solvent selection for solubility studies of this compound.

| Solvent | Type | Dielectric Constant (at 20°C) | Polarity Index |

| Water | Polar Protic | 80.1 | 10.2 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 7.2 |

| Acetonitrile | Polar Aprotic | 37.5 | 5.8 |

| Methanol | Polar Protic | 32.7 | 5.1 |

| Ethanol | Polar Protic | 24.6 | 4.3 |

| Acetone | Polar Aprotic | 20.7 | 5.1 |

| Dichloromethane | Polar Aprotic | 9.1 | 3.1 |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 4.0 |

| Ethyl Acetate | Polar Aprotic | 6.0 | 4.4 |

| Chloroform | Polar Aprotic | 4.8 | 4.1 |

| Diethyl Ether | Nonpolar | 4.3 | 2.8 |

| Toluene | Nonpolar | 2.4 | 2.4 |

| Hexane | Nonpolar | 1.9 | 0.1 |

Based on these principles, it is anticipated that this compound will exhibit higher solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and acetonitrile, while showing poor solubility in nonpolar solvents such as hexane and toluene.

Experimental Determination of Solubility

A precise and reproducible experimental protocol is crucial for obtaining reliable solubility data. The following section outlines a detailed, step-by-step methodology for determining the solubility of this compound in various organic solvents. This protocol is designed to be a self-validating system, incorporating controls and checks to ensure data integrity.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the overall workflow for the experimental determination of solubility.

Detailed Step-by-Step Protocol

Step 1: Preparation of Saturated Solutions

1.1. Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

1.2. Add a precise volume of the selected organic solvent to each vial.

1.3. Securely cap the vials to prevent solvent evaporation.

1.4. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

1.5. Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the solution reaches saturation.

Step 2: Separation of Undissolved Solute

2.1. After equilibration, remove the vials from the shaker and allow them to stand for a short period to allow the excess solid to settle.

2.2. Centrifuge the vials at a moderate speed to pellet the remaining solid.

2.3. Carefully withdraw a sample of the supernatant using a syringe, avoiding disturbance of the solid pellet.

2.4. Attach a syringe filter (0.22 µm) to the syringe and filter the supernatant into a clean, labeled vial. This step is critical to remove any fine, suspended particles.

Step 3: Quantification of Solute Concentration

The concentration of the dissolved this compound in the clear filtrate can be determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

3.1. Method Validation

Prior to analyzing the samples, it is essential to validate the chosen analytical method. This involves establishing:

-

Linearity: Prepare a series of standard solutions of known concentrations and generate a calibration curve.

-

Accuracy and Precision: Analyze samples of known concentration to determine the method's accuracy and reproducibility.

-

Specificity: Ensure that there is no interference from the solvent or any potential impurities at the analytical wavelength or retention time.

3.2. Sample Analysis (using HPLC as an example)

3.2.1. Prepare a series of accurate dilutions of the filtered supernatant using the same solvent.

3.2.2. Inject the diluted samples and the standard solutions into the HPLC system.

3.2.3. Record the peak areas of the analyte.

3.2.4. Use the calibration curve to determine the concentration of this compound in the diluted samples.

3.2.5. Back-calculate the concentration in the original undiluted supernatant, which represents the solubility of the compound in that solvent at the specified temperature.

Step 4: Data Reporting

Report the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), and specify the temperature at which the determination was made.

Interpretation of Results and Further Considerations

The experimentally determined solubility data will provide valuable insights into the behavior of this compound in different organic solvents.

-

Correlation with Solvent Polarity: It is expected that the solubility will generally increase with increasing solvent polarity and dielectric constant.

-

Effect of Temperature: For most solid solutes, solubility increases with temperature. It is advisable to determine the solubility at different temperatures to understand its temperature dependence.

-

Common Ion Effect: If the solvent contains a common ion (e.g., another potassium salt), the solubility of this compound may be suppressed.

Conclusion

References

-

Comparison of the polarity of organic solvents. (2022, October 13). Retrieved from [Link]

-

Polarity of Solvents. (n.d.). Retrieved from [Link]

-

Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

- Kolker, A. R., & de Pablo, J. J. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 35(1), 218–223.

-

Khosroshahi, R. (2014, October 15). How do you distinguish the polarity of organic solvent?. ResearchGate. Retrieved from [Link]

- Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. (1996, January). Industrial & Engineering Chemistry Research, 35(1).

- Wang, X., Liu, Y., & Chen, Y. (2012). Thermodynamics Studies on the Solubility of Inorganic Salt in Organic Solvents: Application to KI in Organic Solvents and Water–Ethanol Mixtures. Industrial & Engineering Chemistry Research, 51(26), 9236–9243.

-

Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE. Retrieved from [Link]

- Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022, July 14).

-

Thermodynamic and transport properties of organic salts. (n.d.). ThermoDex. Retrieved from [Link]

-

How to determine the solubility of a substance in an organic solvent?. (2024, May 28). ResearchGate. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

1,3-Benzoxazole-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds?. (2025, February 11). Chemistry For Everyone. Retrieved from [Link]

-

9.6 Free Energy of Dissolution. (n.d.). AP Chem - Fiveable. Retrieved from [Link]

-

Cas 119130-94-8,Benzo[d]oxazole-2-carboxylic acid, potassium salt. (n.d.). lookchem.com. Retrieved from [Link]

- Solubilities in Aqueous Solutions of Ammonium Sulfate and Potassium Salts of Malonic, Succinic, or Glutaric Acid. (2025, August 19). Journal of Physical Chemistry A.

- A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)

-

This compound. (n.d.). Oakwood Chemical. Retrieved from [Link]

- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023, August 11). RSC Publishing.

- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly

- Physical properties of the benzoxazole derivatives. (n.d.).

- 2-methyl-1,3-benzoxazole-6-carboxylic acid AldrichCPR. (n.d.). Sigma-Aldrich.

- Solubilities of Salts in Mixed Solvents. (n.d.). nupeg.ufrn.br.

-

Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- pH-solubility profiles or organic carboxylic acids and their salts. (1978, September). Journal of Pharmaceutical Sciences, 67(9), 1257-60.

- An In-depth Technical Guide to the Chemical Properties of Benzo[d]oxazole-4-carboxylic Acid. (n.d.). Benchchem.

- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2025, December 15). UNT Digital Library.

- Structure and Properties of Carboxylic Acids and their Salts. (2020, May 30). Chemistry LibreTexts.

- Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. (2020, March 16). Journal of Medicinal Chemistry.

Sources

- 1. lookchem.com [lookchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 4. BENZOOXAZOLE-2-CARBOXYLIC ACID | 21598-08-3 [chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. fiveable.me [fiveable.me]

- 7. This compound [oakwoodchemical.com]

- 8. 1,3-Benzoxazole-2-carboxylic acid | C8H5NO3 | CID 20563682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 10. research.cbc.osu.edu [research.cbc.osu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

Thermal Stability and Decomposition Pathway of Potassium 1,3-benzoxazole-2-carboxylate: A Methodological Framework

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Potassium 1,3-benzoxazole-2-carboxylate is a versatile building block in pharmaceutical and materials science, valued for its role in synthesizing complex molecules and enhancing polymer properties.[1] Its thermal stability is a critical parameter, directly influencing storage conditions, reaction parameters, and the safety of its applications. This technical guide provides a comprehensive framework for characterizing the thermal behavior of this compound. While specific experimental data for this molecule is sparse, this document synthesizes information from analogous structures, such as potassium carboxylates and benzoxazole derivatives, to propose a theoretical decomposition pathway.[2][3] We present detailed, field-proven protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), enabling researchers to rigorously evaluate its thermal limits and decomposition kinetics. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure accurate and reproducible results.

Introduction to this compound

The benzoxazole scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science.[4] Compounds incorporating this structure exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6] Furthermore, their unique photophysical properties make them suitable for applications as fluorescent probes and in optoelectronic materials.[3]

This compound (KBC) serves as a key intermediate in the synthesis of these advanced molecules.[1] Its utility in polymer formulations to improve thermal stability and mechanical properties further underscores the importance of understanding its intrinsic thermal characteristics.[1] This guide outlines a systematic approach to define the thermal stability, decomposition temperatures, and potential degradation pathways of KBC, providing researchers with the necessary tools to handle and utilize this compound safely and effectively.

Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of any robust scientific investigation. The key identifiers and known physical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₄KNO₃ | [7] |

| Molecular Weight | 201.23 g/mol | [7] |

| CAS Number | 119130-94-8 | [7] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 305°C (with decomposition) | [1] |

| IUPAC Name | This compound | [8] |

Overview of Synthetic Routes

The synthesis of 2-substituted benzoxazoles is well-established in organic chemistry. A predominant and efficient method involves the condensation reaction between a 2-aminophenol and a suitable carboxylic acid or its derivative.[3][4] In the context of KBC, this typically involves reacting 2-aminophenol with a derivative of oxalic acid, followed by salt formation. Alternative modern approaches may utilize metal catalysts or microwave assistance to improve yields and reduce reaction times.[9][10] Understanding the synthesis is crucial as residual impurities from the reaction (e.g., unreacted starting materials, solvents) can significantly impact thermal analysis results.

Theoretical Decomposition Framework

Based on the principles of organic chemistry and thermal analysis data from structurally related compounds, a primary decomposition pathway for this compound can be proposed.

Mechanistic Postulate: Decarboxylation

The most labile part of the KBC molecule under thermal stress is the carboxylate group. For many metallic carboxylate salts, the primary thermal decomposition event is decarboxylation—the loss of carbon dioxide (CO₂).[2][11] This process is thermodynamically favorable as it results in the formation of a stable, gaseous molecule (CO₂) and a more stable carbanion intermediate, which is subsequently protonated or otherwise stabilized.

Following the initial decarboxylation, the resulting benzoxazole anion would likely abstract a proton from the environment or another molecule to form benzoxazole. At higher temperatures, the benzoxazole ring itself would be expected to fragment into smaller volatile products.

Caption: Proposed thermal decomposition pathway for KBC.

Experimental Workflow for Thermal Characterization

A multi-technique approach is essential for a comprehensive understanding of thermal stability. The logical flow of investigation involves determining mass loss as a function of temperature (TGA), identifying the nature of thermal events (DSC), and analyzing the off-gassed products (EGA).

Caption: Logical workflow for thermal analysis.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To quantify the thermal stability of KBC by measuring changes in its mass as a function of temperature. TGA identifies the onset temperature of decomposition, the number of decomposition steps, and the mass of non-volatile residue.[12][13]

Causality: An inert atmosphere (nitrogen or argon) is crucial.[12] Its purpose is to prevent oxidative decomposition, which is a different and often more complex chemical pathway. A constant heating rate ensures that the decomposition events are resolved clearly and allows for kinetic analysis.[13]

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of dry, powdered KBC into a clean alumina or platinum TGA pan.

-

Atmosphere: Purge the TGA furnace with high-purity nitrogen or argon at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure an inert environment.

-

Thermal Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 600°C) at a linear heating rate of 10°C/min.

-

Data Acquisition: Continuously record the sample mass, sample temperature, and time.

-

Analysis: Plot the mass percentage versus temperature (TGA curve). Calculate the first derivative of this curve (DTG curve) to precisely identify the temperatures of maximum decomposition rates.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To detect phase transitions (like melting) and to characterize thermal events as either endothermic (heat absorbing) or exothermic (heat releasing).[14] For KBC, this will confirm the melting point and determine if the decomposition is endothermic or exothermic.

Causality: DSC measures the difference in heat flow between the sample and an inert reference.[15] An endothermic peak, such as melting, indicates energy being absorbed by the sample to break its crystal lattice. An exothermic peak during decomposition suggests the decomposition products are in a lower energy state than the reactant, releasing energy as heat.

Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity standard, such as indium.

-

Sample Preparation: Accurately weigh 2-5 mg of KBC into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference.

-

Atmosphere: Maintain an inert nitrogen atmosphere with a constant purge rate (e.g., 50 mL/min).

-

Thermal Program: Heat the sample and reference pans at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the expected melting and decomposition points (e.g., 30°C to 400°C).

-

Data Acquisition: Record the differential heat flow as a function of temperature.

-

Analysis: Identify endothermic peaks (melting) and exothermic peaks (decomposition). Integrate the peak areas to determine the enthalpy (ΔH) of these transitions.[16]

Anticipated Results and Data Interpretation

The combined results from TGA and DSC will provide a detailed thermal profile. The data should be summarized for clarity and comparative purposes.

Table 1: Summary of Expected Thermal Analysis Data

| Parameter | Analytical Technique | Expected Observation | Significance |

|---|---|---|---|

| Tonset | TGA | ~300-310 °C | Onset of significant mass loss, defining the upper limit of thermal stability. |

| Tpeak | DTG | Single or multiple peaks >310 °C | Temperature(s) of maximum decomposition rate. |

| Mass Loss (%) | TGA | ~21.9% for initial CO₂ loss | Corresponds to the loss of specific molecular fragments, validating the decomposition mechanism. |

| Residue (%) | TGA | Mass corresponding to K₂O or K₂CO₃ | Identifies the final inorganic product. |

| Melting Point (Tm) | DSC | Endothermic peak ~305 °C | Confirms the physical transition from solid to liquid. |

| Decomposition | DSC | Exothermic peak(s) following melting | Characterizes the energy release profile of the decomposition reaction. |

Interpretation:

-

A sharp mass loss in the TGA thermogram beginning around 305°C would align with the reported melting/decomposition point.[1]

-

If the initial mass loss is approximately 21.9%, this would strongly support the proposed decarboxylation mechanism (mass of CO₂ / mass of KBC = 44.01 / 201.23).

-

A sharp endotherm in the DSC curve at ~305°C followed immediately by a broad exotherm would indicate that the compound melts and then decomposes exothermically.

-

Confirmation of CO₂ as the primary evolved gas via TGA-MS would provide definitive evidence for the decarboxylation pathway.[17]

Safety and Handling Precautions

As a standard laboratory chemical, this compound should be handled in accordance with good industrial hygiene and safety practices.[18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[19]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[20]

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere as some organic salts can be hygroscopic.[18]

-

Spills: In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.[20]

Conclusion

This guide establishes a robust, scientifically-grounded framework for the comprehensive analysis of the thermal stability and decomposition of this compound. By integrating theoretical predictions based on analogous compounds with detailed, validated experimental protocols for TGA and DSC, researchers can confidently determine the critical thermal parameters of this important synthetic intermediate. The proposed decarboxylation mechanism serves as a verifiable hypothesis that can be confirmed through the systematic application of the methodologies outlined herein. This foundational knowledge is indispensable for ensuring the safe handling, processing, and application of this compound in both academic research and industrial development.

References

-

Chem-Impex. (n.d.). Benzoxazol-2-carboxilato de potasio. Retrieved from [Link]

-

ResearchGate. (n.d.). Differential Scanning Calorimetry Determination of Phase Diagrams and Water Activities of Aqueous Carboxylic Acid solutions. Retrieved from [Link]

-

Faria, J., et al. (2014). Thermal Behavior of Potassium C1–C12 n-Alkanoates and Its Relevance to Fischer–Tropsch. Journal of Chemical & Engineering Data, 59(3), 853-861. [Link]

-

ScienceOpen. (n.d.). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Retrieved from [Link]

-

MDPI. (2022). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 27(15), 4983. [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 26134-26162. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]

-

Physical Chemistry Chemical Physics. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. 15, 20547-20557. [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

PubMed Central (PMC). (2014). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Nanomaterials, 2014, 1-10. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

-

Journal of Undergraduate Research. (2017). Investigation of Thermal Properties of Carboxylates with Various Structures. 1, 189-195. [Link]

-

National Institutes of Health (NIH). (2017). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(1, Part B), 3794-3802. [Link]

-

Chemistry LibreTexts. (2025). 2: Thermogravimetry. Retrieved from [Link]

-

SciSpace. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(47), 20547-20557. [Link]

-

PubMed Central (PMC). (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1078–1081. [Link]

-

National Institutes of Health (NIH). (2014). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 24(17), 4158-4163. [Link]

-

Royal Society of Chemistry. (2020). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 22, 10452-10461. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 5. jocpr.com [jocpr.com]

- 6. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [oakwoodchemical.com]

- 8. jk-sci.com [jk-sci.com]

- 9. mdpi.com [mdpi.com]

- 10. Benzoxazole synthesis [organic-chemistry.org]

- 11. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 15. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. fishersci.com [fishersci.com]

- 19. enamine.enamine.net [enamine.enamine.net]

- 20. aksci.com [aksci.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Potassium 1,3-benzoxazole-2-carboxylate

Abstract

This technical guide provides an in-depth analysis of the spectroscopic techniques essential for the structural elucidation and quality control of Potassium 1,3-benzoxazole-2-carboxylate. Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, recognized for their vast pharmacological and photophysical properties.[1][2] Consequently, rigorous and unambiguous characterization is paramount. This document offers field-proven protocols and expert interpretation for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, tailored for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

Introduction: The Imperative for Precise Characterization

The 1,3-benzoxazole scaffold is a privileged structure in modern chemistry, forming the core of numerous compounds with significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] this compound, as a salt, presents unique solubility and stability characteristics that are advantageous in various applications. Its precise structural confirmation is not merely an academic exercise; it is a critical prerequisite for advancing any research or development pipeline.

This guide moves beyond a simple recitation of data. It is structured to provide a logical, scientifically-grounded workflow, explaining why specific solvents are chosen, how sample preparation techniques influence spectral quality, and what key spectral features definitively confirm the compound's identity and purity. By integrating ¹H NMR, ¹³C NMR, and IR spectroscopy, we establish a complementary and powerful analytical strategy.

Molecular Structure:

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the carbon-hydrogen framework of organic molecules. For ionic species like potassium salts, the choice of solvent is the most critical experimental parameter influencing data quality.

Causality of Solvent Selection: Potassium carboxylates are often poorly soluble in standard chlorinated solvents like CDCl₃. Attempting to use such solvents results in poor signal-to-noise ratios and potential peak broadening. Therefore, polar aprotic or protic solvents are required.

-

Dimethyl Sulfoxide-d₆ (DMSO-d₆): An excellent choice for many organic salts, offering high dissolving power. It is often the first solvent to try.

-

Deuterium Oxide (D₂O): A suitable alternative if the compound is water-soluble. A key advantage is the exchange of any labile protons with deuterium, simplifying the spectrum.[4] For this compound, D₂O is a highly recommended choice.[4]

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides precise information on the number, chemical environment, and connectivity of protons.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Solvation: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Dissolution: Cap the tube and vortex or sonicate gently until the sample is fully dissolved. A clear, homogeneous solution is essential for high-resolution spectra.[1]

-

Acquisition: Insert the sample into the NMR spectrometer. Acquire the spectrum using standard acquisition parameters (e.g., 400 MHz, 16-32 scans, 30-degree pulse angle, 2-second relaxation delay).

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (D₂O at ~4.79 ppm, DMSO-d₆ at ~2.50 ppm).

The ¹H NMR spectrum is characterized by signals in the aromatic region. Unlike its parent carboxylic acid, which would show a broad acidic proton signal far downfield (δ 10-13 ppm), this feature is absent in the potassium salt.[5] The aromatic protons of the benzoxazole core typically resonate between δ 6.8 and 8.8 ppm.[1][3]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons (Position) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H4 / H7 | ~7.8 - 8.0 | Multiplet (or dd) | ~8.0, 1.5 |

| H5 / H6 | ~7.4 - 7.6 | Multiplet (or m) | ~8.0, 7.5 |

-

Interpretation: The four protons on the benzene ring form a complex, second-order coupling system. Protons H4 and H7, being adjacent to the electron-withdrawing heterocyclic ring, are expected to be the most deshielded and appear further downfield. Protons H5 and H6 will be located more upfield. The specific splitting patterns (multiplicities) arise from coupling to their neighbors, providing definitive evidence of their relative positions.

¹³C NMR Spectroscopy: Elucidating the Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework, with each unique carbon atom giving a distinct signal.

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial to improve the signal-to-noise ratio in a shorter acquisition time.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., at 100 MHz). A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent signal (DMSO-d₆ at 39.52 ppm).

The most diagnostic signal in the ¹³C NMR spectrum is the carboxylate carbon. The chemical shifts of the benzoxazole ring carbons provide further structural confirmation.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Carboxylate) | 165 - 180 | Key diagnostic signal for the carboxylate group.[5] |

| C2 | 155 - 160 | Quaternary carbon attached to nitrogen and the carboxylate. |

| C7a | 150 - 155 | Quaternary carbon at the ring fusion, attached to oxygen. |

| C3a | 140 - 145 | Quaternary carbon at the ring fusion, attached to nitrogen. |

| C5 / C6 | 125 - 130 | Aromatic CH carbons. |

| C4 / C7 | 115 - 125 | Aromatic CH carbons. |

-

Interpretation: The downfield signal for the carboxylate carbon is unambiguous proof of this functional group. The quaternary carbons (C2, C3a, C7a) are readily identified by their characteristically lower signal intensity in a standard proton-decoupled spectrum and their absence in a DEPT-135 experiment.[5] The specific shifts of the aromatic carbons are influenced by the electronic effects of the fused heterocyclic ring.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring their characteristic vibrational frequencies. For this compound, it provides definitive evidence of carboxylate salt formation.

Causality of Sample Preparation: For solid samples, the KBr pellet method is a robust and widely used technique.[1] The principle is to disperse the analyte in an IR-transparent matrix (KBr) to minimize light scattering and obtain a high-quality spectrum.[7] The matrix must be thoroughly dried to prevent broad water absorption bands from obscuring key regions of the spectrum.[8]

-

Preparation: Gently grind 1-2 mg of the dry this compound with approximately 100-150 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle. The goal is a fine, homogeneous powder.[1]

-

Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

-

Background Collection: Place the empty pellet holder in the FTIR spectrometer and run a background scan.

-

Sample Analysis: Place the KBr pellet containing the sample in the holder and acquire the spectrum. The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.[1]

The IR spectrum provides a unique molecular fingerprint. The most critical diagnostic feature is the replacement of the sharp C=O stretching band of a carboxylic acid (~1700 cm⁻¹) with two distinct carboxylate (COO⁻) stretching bands.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylate (COO⁻) | Asymmetric Stretch (ν_as) | 1610 - 1550 | Strong |

| Carboxylate (COO⁻) | Symmetric Stretch (ν_s) | 1420 - 1300 | Strong |

| Benzoxazole (C=N) | Stretch | 1680 - 1650 | Medium |

| Aromatic (C=C) | Ring Stretch | 1500 - 1450 | Medium-Strong |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium-Weak |

| Benzoxazole (C-O) | Stretch | 1250 - 1200 | Strong |

-

Trustworthiness of Interpretation: The presence of the strong asymmetric and symmetric carboxylate stretches, coupled with the complete absence of a broad O-H band (from the carboxylic acid, ~3300-2500 cm⁻¹) and the sharp C=O acid carbonyl band (~1700 cm⁻¹), provides a self-validating system to confirm the formation of the potassium salt. The bands corresponding to the benzoxazole ring system (C=N, C=C, C-O stretches) confirm the integrity of the core heterocyclic structure.[3]

Integrated Analytical Workflow

The structural elucidation of this compound is not reliant on a single technique but on the logical integration of complementary data. The following workflow ensures a comprehensive and validated characterization.

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

This workflow demonstrates a logical progression from synthesis and purification to multi-technique spectroscopic analysis. The data from each technique is not viewed in isolation. IR confirms the critical functional groups, while ¹H and ¹³C NMR provide the detailed atomic connectivity, culminating in a definitive and trustworthy structural assignment.

Conclusion

The spectroscopic characterization of this compound is a clear and achievable process when guided by sound scientific principles. This guide has detailed the necessary ¹H NMR, ¹³C NMR, and IR spectroscopic methods, emphasizing the rationale behind key experimental decisions such as solvent selection and sample preparation. The key diagnostic features—the absence of an acidic proton and the presence of characteristic carboxylate signals in both NMR and IR spectra—provide unambiguous confirmation of the compound's identity as a potassium salt. By adhering to these robust, self-validating protocols, researchers in drug discovery and materials science can ensure the integrity of their materials, paving the way for reliable and reproducible downstream research.

References

-

Poirot, A., Saffon-Merceron, N., de Cózar, A., Fery-Forgues, S., & Cossío, F. P. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(11), 1078–1081. Retrieved from [Link]

-

Gaur, R., Singh, R., Singh, A., & Kumar, A. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

ResearchGate. (2018). Infrared spectra of benzoxazoles exhibiting excited state proton transfer. Retrieved from [Link]

-

Khan, I., Zaib, S., Batool, S., & Ul-Haq, Z. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25355–25381. Retrieved from [Link]

-

Shamsipur, M., & Popov, A. I. (1979). Potassium-39 NMR study of the complexation kinetics of potassium(+) ion by 18-crown-6 in some nonaqueous solvents. Journal of the American Chemical Society, 101(15), 4051–4055. Retrieved from [Link]

-

Chemistry Analytical Lab, University of Kentucky. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Poirot, A., Saffon-Merceron, N., de Cózar, A., Fery-Forgues, S., & Cossío, F. P. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. ResearchGate. Retrieved from [Link]

-

The Infrared and Raman Discussion Group (IRDG). (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks. Retrieved from [Link]

-

Dydio, P., & Jurczak, J. (2011). Development of effective potassium acetate extractant. New Journal of Chemistry, 35(4), 839-842. Retrieved from [Link]

-

University of Ottawa. (n.d.). (K) Potassium NMR. Retrieved from [Link]

-

Wiley, R. H., & Dodsworth, R. W. (1957). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry, 22(11), 1317-1320. Retrieved from [Link]

-

de Oliveira, A. S., et al. (2021). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 9, 723521. Retrieved from [Link]

-

Romo-Mancillas, A., et al. (2018). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 23(10), 2445. Retrieved from [Link]

-

SlideShare. (2015). Instrumentation and Working Principles of Infra-Red (IR) Spectroscopy Using Salt Plates. Retrieved from [Link]

-

Christina Ruby Stella, P., Shameela Rajam, & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

-

Singh, P. P., & Rivest, R. (1970). Spectroscopic studies of benzoxazole-2-thione complexes. Derivatives of cobalt(II) and nickel(II) halides. Canadian Journal of Chemistry, 48(11), 1779-1783. Retrieved from [Link]

-

NIST. (n.d.). Benzoxazole. In NIST Chemistry WebBook. Retrieved from [Link]

-

Eliseeva, S. V., et al. (2009). Benzothiazole- and benzoxazole-substituted pyridine-2-carboxylates as efficient sensitizers of europium luminescence. Inorganic Chemistry, 48(15), 7074–7082. Retrieved from [Link]

-

SlidePlayer. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

BIPM. (2018). Internal Standard Reference Data for qNMR: Potassium Hydrogen Phthalate. Retrieved from [Link]

-

Glavaš, M., et al. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules, 28(22), 7564. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis route to methyl-1,3-benzoxazole-2-carboxylate. Retrieved from [Link]

-

Campos, M. I., et al. (2023). Near-Infrared Spectroscopy Procedure for Online Determination of Sodium and Potassium Content in Low-Salt Cured Hams. Foods, 12(21), 3991. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bipm.org [bipm.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 8. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to the Crystal Structure Analysis of Potassium 1,3-benzoxazole-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific reasoning involved in the crystal structure analysis of potassium 1,3-benzoxazole-2-carboxylate, a compound of significant interest due to the pharmacological importance of the benzoxazole scaffold.[1][2][3][4] While a definitive crystal structure for this specific potassium salt is not publicly available, this document, grounded in established crystallographic principles and data from analogous structures, outlines the probable synthesis, crystallization, and X-ray diffraction analysis workflow.[5][6] We delve into the critical aspects of data interpretation, including molecular geometry, supramolecular assembly, and the role of non-covalent interactions, to provide a robust framework for researchers in crystallography, medicinal chemistry, and drug development.

Introduction: The Significance of the Benzoxazole Moiety

The 1,3-benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][7][8] The fusion of a benzene ring with an oxazole ring creates a planar, aromatic system that can readily interact with biological macromolecules.[1][3] The introduction of a carboxylate group at the 2-position and the formation of a potassium salt are anticipated to enhance the compound's solubility and bioavailability, making it a prime candidate for pharmaceutical development.

A detailed understanding of the three-dimensional structure of this compound at the atomic level is paramount. Crystal structure analysis provides invaluable insights into:

-

Molecular Conformation: Determining the precise bond lengths, bond angles, and torsion angles.

-

Intermolecular Interactions: Elucidating the network of hydrogen bonds, ionic interactions, and π-π stacking that govern the crystal packing.[6][9]

-

Structure-Property Relationships: Correlating the solid-state architecture with physical properties such as stability, solubility, and dissolution rate.

This guide will walk through the essential steps to achieve this understanding, from initial synthesis to the final structural refinement and interpretation.

Synthesis and Crystallization: The Gateway to a High-Quality Structure

The successful determination of a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Proposed Synthesis of this compound

A robust synthesis for the target compound can be adapted from established methods for related benzoxazole derivatives.[10][11][12] A plausible and efficient route involves the condensation of 2-aminophenol with a suitable carboxylic acid derivative, followed by salt formation.

Experimental Protocol:

-

Synthesis of 1,3-Benzoxazole-2-carboxylic Acid:

-

In a round-bottom flask, dissolve 2-aminophenol (1 equivalent) in a suitable solvent such as ethanol.

-

Add an equimolar amount of a glyoxylic acid derivative.

-

The reaction can be promoted by a mild acid catalyst and gentle heating under reflux.[11][12] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product, 1,3-benzoxazole-2-carboxylic acid, is isolated by filtration and purified by recrystallization.

-

-

Formation of the Potassium Salt:

-

Suspend the purified 1,3-benzoxazole-2-carboxylic acid in a minimal amount of a protic solvent like ethanol or methanol.

-

Add a stoichiometric amount of potassium hydroxide or potassium carbonate solution dropwise while stirring.[7]

-

The formation of the potassium salt is typically accompanied by the dissolution of the acid.

-

The solvent is then removed under reduced pressure to yield the crude this compound.

-

Caption: Proposed two-step synthesis of this compound.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. Several techniques should be systematically explored:

-

Slow Evaporation: A saturated solution of the potassium salt in a suitable solvent (e.g., water, ethanol, or a mixture) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

The choice of solvent is critical and can significantly influence crystal quality and even the resulting polymorphic form.

X-ray Diffraction Analysis: Deciphering the Atomic Arrangement

Once a suitable single crystal is obtained, its structure can be determined using X-ray diffraction.

Data Collection

A single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction patterns are collected at different orientations. For organic salts, data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms and improve the quality of the diffraction data.

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors, which are then used to solve the crystal structure. Modern crystallographic software packages employ direct methods or Patterson methods to obtain an initial model of the crystal structure. This initial model is then refined against the experimental data using a least-squares algorithm to improve the fit and obtain the final, accurate atomic coordinates and displacement parameters.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Structural Interpretation: Insights from the Crystal Lattice

The refined crystal structure provides a wealth of information. Based on the structures of related benzoxazole and carboxylate compounds, we can anticipate several key features for this compound.[6][9][13]

Molecular Geometry

The benzoxazole ring system is expected to be nearly planar, a characteristic feature of such fused aromatic systems.[1][6][9] The carboxylate group will likely be twisted slightly out of the plane of the benzoxazole ring. Key bond lengths and angles within the benzoxazole moiety will be consistent with its aromatic character.

| Parameter | Expected Value Range | Rationale |

| C=N bond length | 1.29 - 1.35 Å | Shorter than a C-N single bond, indicative of double bond character.[14] |

| C-O (in ring) | 1.36 - 1.39 Å | Typical for an aromatic ether linkage. |

| C-O (carboxylate) | 1.24 - 1.27 Å | Intermediate between a single and double bond due to resonance. |

| Benzoxazole Ring | Near Planar | Dihedral angles between the benzene and oxazole rings close to 0°.[9] |

Supramolecular Assembly and Intermolecular Interactions

The crystal packing will be dominated by the strong ionic interactions between the potassium cations and the carboxylate anions. Additionally, a network of non-covalent interactions will likely play a crucial role in stabilizing the three-dimensional structure.

-

Ionic Bonding: The potassium ions will coordinate to the oxygen atoms of the carboxylate groups, and potentially to the nitrogen or oxygen atoms of the benzoxazole ring of neighboring molecules, forming a coordination polymer or a complex ionic lattice.

-

Hydrogen Bonding: While the carboxylate is deprotonated, weak C-H···O hydrogen bonds involving the aromatic protons and the carboxylate oxygen atoms are probable, further stabilizing the crystal packing.[6]

-

π-π Stacking: The planar benzoxazole rings are likely to engage in π-π stacking interactions, with centroid-to-centroid distances typically in the range of 3.6-3.8 Å.[6][9] This is a common feature in the crystal structures of aromatic heterocyclic compounds.

Caption: Key intermolecular interactions expected in the crystal lattice.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit predictive, approach to the crystal structure analysis of this compound. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain a high-resolution crystal structure. The subsequent analysis of this structure will provide critical insights into the compound's solid-state properties, guiding further development in the pharmaceutical and materials science fields.[15] The elucidation of this structure will not only contribute to the fundamental understanding of benzoxazole chemistry but also pave the way for the rational design of new derivatives with enhanced therapeutic potential.

References

- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-d

- Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations.

- Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I).

- Crystal Structure of 2-(2-amino-phen-yl)-1,3-benzoxazole. PubMed.

- Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.

- A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)

- Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. PMC - NIH.

- Synthesis route to methyl-1,3-benzoxazole-2-carboxylate.

- Benzoxazole synthesis. Organic Chemistry Portal.

- Crystal structure of methyl 1,3-benzoxazole-2-carboxyl

- Benzoxazole derivatives: design, synthesis and biological evalu

- Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.

- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. VNU University of Science.

- X-Ray Crystal Structure Analysis of Selected Benzimidazole Deriv

- Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers.

- Cycloruthenated Imines: A Step into the Nanomolar Region. MDPI.

- Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.

- Benzoxazole and Benzothiazole Synthesis from Carboxylic Acid in Solution and on Resin by Ethyl 2-cyano-2-(2-nitro-benzenesulfonyloxyimino) acetate and para-Toluenesulfonic Acid.

- One pot synthesis of benzoxazoles, benzthiazoles and benzimidazoles from carboxylic acids using ionic liquid.

Sources

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. researchgate.net [researchgate.net]